molecular formula C23H25N3O B5682822 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine

1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine

カタログ番号 B5682822
分子量: 359.5 g/mol
InChIキー: XWQKYIHXNDROCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains an oxadiazole ring, which makes it an interesting target for drug discovery and development.

作用機序

The mechanism of action of 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. This compound has been shown to bind to the voltage-gated sodium channels and enhance their activity, which could lead to the increased release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine have been studied in vitro and in vivo. In vitro studies have shown that this compound can enhance the activity of voltage-gated sodium channels and increase the release of neurotransmitters such as glutamate and GABA. In vivo studies have shown that this compound can modulate the activity of certain ion channels and receptors in the brain, which could lead to the development of new drugs for the treatment of neurological disorders.

実験室実験の利点と制限

The advantages of using 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine in lab experiments include its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. This compound is relatively easy to synthesize and can be modified to improve its potency and selectivity. The limitations of using this compound in lab experiments include its limited availability and the lack of understanding of its mechanism of action.

将来の方向性

There are several future directions for research on 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine. These include:
1. Further investigation of the mechanism of action of this compound to better understand its potential applications in drug discovery and development.
2. Synthesis of analogs of this compound to improve its potency and selectivity.
3. Investigation of the potential applications of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
4. Study of the pharmacokinetics and pharmacodynamics of this compound to better understand its safety and efficacy.

合成法

The synthesis of 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with 3,3-diphenylpiperidin-4-amine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.

科学的研究の応用

1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine has been studied for its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. In neuroscience, this compound has been investigated for its ability to modulate the activity of certain ion channels and receptors in the brain, which could lead to the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

特性

IUPAC Name

2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-3-8-19(9-4-1)23(20-10-5-2-6-11-20)14-7-15-26(17-23)16-21-24-25-22(27-21)18-12-13-18/h1-6,8-11,18H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQKYIHXNDROCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=C(O2)C3CC3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methyl]-3,3-diphenylpiperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。